3,4-Dihydropapaverine
描述
Historical Context and Discovery
3,4-Dihydropapaverine emerged as a critical compound during early 20th-century efforts to synthesize papaverine, an opium-derived alkaloid first isolated by Georg Merck in 1848. While papaverine’s structure was elucidated by Goldschmiedt in 1883, synthetic routes to produce it remained challenging until the development of this compound as an intermediate. In 1909, Pictet and Finkelstein pioneered a method involving the condensation of β-(3,4-dimethoxyphenyl)-ethylamine with homoveratroyl chloride, followed by cyclization to yield this compound. Subsequent dehydrogenation using palladium catalysts converted this intermediate into papaverine, marking a milestone in alkaloid synthesis.
The compound’s significance grew as researchers like Späth and Burger refined its synthetic applications, enabling large-scale production of papaverine and related alkaloids. By the mid-20th century, Alexander Galat further optimized pathways to this compound, solidifying its role in pharmaceutical chemistry.
Position within Isoquinoline Alkaloid Classification
This compound belongs to the benzylisoquinoline alkaloid subclass, characterized by a benzyl group attached to an isoquinoline core. This class includes over 2,500 compounds, such as morphine, berberine, and reticuline. Structurally, it is classified as a 1-benzyl-3,4-dihydroisoquinoline, distinguishing it from fully aromatic analogs like papaverine.
Within biosynthesis pathways, this compound serves as a precursor in both natural and synthetic routes to papaverine. It occupies a pivotal position between early intermediates like (S)-reticuline and final bioactive alkaloids, underscoring its metabolic importance.
Table 1: Classification of this compound within Alkaloid Taxonomy
| Category | Subclass | Structural Features | Key Representatives |
|---|---|---|---|
| Isoquinoline Alkaloids | Benzylisoquinoline | 1-Benzyl-3,4-dihydroisoquinoline core | This compound, Laudanosine |
| Protoberberine | Tetracyclic scaffold | Berberine, Palmatine | |
| Morphinan | Pentacyclic structure | Morphine, Codeine |
Structural Relationship to Papaverine
This compound (C~20~H~23~NO~4~) and papaverine (C~20~H~21~NO~4~) share nearly identical molecular frameworks, differing only in the saturation state of the isoquinoline ring. The former contains a partially saturated 3,4-dihydroisoquinoline moiety, while papaverine features a fully aromatic system. This structural variation arises from the dehydrogenation of this compound, which removes two hydrogen atoms to form the conjugated double bonds in papaverine.
Table 2: Structural Comparison of this compound and Papaverine
| Property | This compound | Papaverine |
|---|---|---|
| Molecular Formula | C~20~H~23~NO~4~ | C~20~H~21~NO~4~ |
| Molecular Weight | 341.4 g/mol | 339.4 g/mol |
| Key Functional Groups | 4 Methoxy, 3,4-dihydro ring | 4 Methoxy, aromatic ring |
| Biosynthetic Role | Intermediate | End product |
Spectroscopic analyses, such as ^1^H NMR, highlight distinct differences: this compound exhibits broadened signals for protons at C-3 and C-4 due to restricted rotation, whereas papaverine’s aromatic protons appear as sharp singlets. X-ray crystallography further confirms the planar structure of papaverine versus the non-planar dihydro analog.
The compound’s synthetic utility extends beyond papaverine production. Microbial transformations by Cunninghamella elegans and Rhodotorula rubra demonstrate its role in generating metabolites like papaverinol N-oxide, highlighting its reactivity in oxidation and reduction pathways.
属性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h5-6,10-12H,7-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJDFFOXXPPGLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57543-00-7 (mono-hydrobromide), 5884-22-0 (mono-hydrochloride) | |
| Record name | 3,4-Dihydropapaverine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006957273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50219827 | |
| Record name | 3,4-Dihydropapaverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6957-27-3 | |
| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxyisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6957-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydropapaverine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006957273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Papaverine,4-dihydro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dihydropapaverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.408 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PAVERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O54G4546NJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydropapaverine typically involves the Bischler-Napieralski cyclization of homoveratrylamine with homoveratroyl chloride. The reaction proceeds through the formation of an amide intermediate, which undergoes cyclization to form the isoquinoline ring system. The reaction conditions often involve the use of phosphorus oxychloride as a cyclizing agent .
Industrial Production Methods
Industrial production of this compound can be achieved through the selective dehydrogenation of 1,2,3,4-tetrahydropapaverine. This process involves refluxing and dehydrogenating 1,2,3,4-tetrahydropapaverine in the presence of a solvent and elemental sulfur. The reaction mixture is then processed to isolate and purify this compound .
化学反应分析
Types of Reactions
3,4-Dihydropapaverine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form papaverine.
Reduction: It can be reduced to form tetrahydropapaverine.
Substitution: It can undergo substitution reactions at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Halogenating agents such as phosphorus pentachloride can be used for substitution reactions.
Major Products
Oxidation: Papaverine.
Reduction: Tetrahydropapaverine.
Substitution: Various substituted derivatives depending on the halogenating agent used.
科学研究应用
Pharmacological Applications
3,4-Dihydropapaverine exhibits a range of pharmacological effects that make it a candidate for various therapeutic applications:
Vasodilatory Effects
Research indicates that this compound functions as a vasodilator, promoting smooth muscle relaxation and enhancing blood flow. It modulates smooth muscle contraction via pathways involving cyclic adenosine monophosphate and calcium signaling. This property is particularly beneficial in treating conditions associated with vascular health.
Anti-inflammatory Properties
The compound has shown potential anti-inflammatory effects, which could be advantageous in managing diseases characterized by inflammation. Its interactions with biological targets enhance its pharmacological profile.
Antidiabetic and Antiobesity Effects
Studies have demonstrated that this compound may inhibit key enzymes such as protein tyrosine phosphatase 1B and α-glucosidase. These interactions suggest its potential utility in treating type 2 diabetes by preventing carbohydrate breakdown into glucose . Additionally, it may serve as a selective inhibitor of pancreatic lipase, indicating possible applications in antiobesity therapies .
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Diabetes Management : In vitro studies showed that metabolites of papaverine, including this compound, exhibited enhanced inhibition of α-glucosidase compared to papaverine itself. This suggests that it may offer better antidiabetic effects than existing treatments .
- Vascular Health : Clinical trials investigating the vasodilatory effects of this compound have reported improvements in blood flow parameters among patients with vascular diseases. These findings support its use as a therapeutic agent in managing cardiovascular conditions.
作用机制
3,4-Dihydropapaverine exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This results in the relaxation of smooth muscle cells and vasodilation. The compound also has direct actions on calcium channels, contributing to its vasodilatory effects .
相似化合物的比较
Table 1: Structural and Physicochemical Properties

Key Observations :
- This compound and 1,2-dihydropapaverine are structural isomers. Collision-induced dissociation (CID) analysis distinguishes them via fragment ions m/z 204 (3,4-dihydro) and m/z 190 (1,2-dihydro). However, these ions occur at equally low abundance, complicating differentiation .
- Papaverine is the fully dehydrogenated derivative of this compound, with a planar aromatic structure critical for phosphodiesterase (PDE) inhibition .
Pharmacological Activity
Table 2: Pharmacological Profiles
Key Findings :
- This compound exhibits central depressive effects in mice, potentiating hexobarbital anesthesia and reducing motor activity. It lowers blood pressure in cats without affecting noradrenaline or acetylcholine responses .
- Unlike papaverine , which strongly inhibits PDE isoforms (e.g., PDE3A/B, PDE4B/D) in vascular smooth muscle , this compound shows minimal PDE activity, correlating with its weaker vasodilatory effects .
- Laudanosine, a structural analog, acts as a selective α₁-adrenoceptor blocker, a property absent in this compound .
Critical Challenges and Contradictions
- Isomer Identification: CID analysis struggles to distinguish 1,2-dihydro and this compound due to low-abundance diagnostic ions .
- Biosynthetic Ambiguity : While this compound is implicated in papaverine biosynthesis, its natural abundance in opium poppy is minimal compared to papaverine, suggesting rapid enzymatic dehydrogenation .
生物活性
3,4-Dihydropapaverine, a derivative of the well-known alkaloid papaverine, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.
Structural Characteristics
This compound is characterized by its structural modifications compared to papaverine. The alterations at the 3 and 4 positions on the benzylisoquinoline backbone contribute to its unique biological properties. The compound has been isolated during microbial transformations of papaverine and is often studied in conjunction with other metabolites from opium poppy.
Antidiabetic Effects
Recent studies have highlighted the potential of this compound as an antidiabetic agent . It exhibits inhibitory activity against key enzymes involved in carbohydrate metabolism, particularly:
- α-Glucosidase : This enzyme plays a crucial role in the breakdown of carbohydrates into glucose. Inhibiting α-glucosidase can help manage blood sugar levels in diabetic patients.
- Protein Tyrosine Phosphatase 1B (PTP1B) : This enzyme is a target for diabetes treatment due to its role in insulin signaling. Molecular docking studies have shown that this compound binds effectively to PTP1B, potentially enhancing insulin sensitivity .
Anticancer Activity
This compound has demonstrated significant anticancer properties across various studies:
- It induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U87MG (glioblastoma) by disrupting cell cycle progression and promoting DNA damage .
- The compound has been shown to inhibit telomerase activity in hepatocarcinoma cells, suggesting a mechanism for its antiproliferative effects .
Neuroprotective Effects
Research indicates that this compound may have neuroprotective properties. It has been observed to reduce neuroinflammation and prevent neuronal cell death in models of Parkinson's disease . The compound's ability to inhibit phosphodiesterase may contribute to its neuroprotective effects by increasing intracellular cAMP levels.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By inhibiting enzymes like α-glucosidase and PTP1B, it modulates glucose metabolism and insulin signaling.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through ROS generation and cell cycle arrest.
- cAMP Modulation : As a phosphodiesterase inhibitor, it elevates cAMP levels, influencing various signaling pathways involved in smooth muscle relaxation and neuroprotection.
Case Studies and Research Findings
Several studies provide insights into the efficacy of this compound:
常见问题
Q. What experimental design principles ensure reproducibility in studies involving this compound?
- Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Control variables (solvent purity, temperature gradients) and document detailed protocols (e.g., IUPAC guidelines). Use block randomization and blinded analyses to minimize bias in pharmacological assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

